molecular formula C23H22N6O2S2 B10880355 2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10880355
M. Wt: 478.6 g/mol
InChI Key: CTVRAWPSWMLZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazinoindole derivative characterized by a fused triazine-indole core substituted with a prop-2-en-1-yl (allyl) group at position 5, a sulfanylacetyl linker, and a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide moiety. Its molecular formula is C₂₄H₂₂N₆O₂S₂, with a molecular weight of 514.6 g/mol (estimated based on analogs in ). This structural complexity positions it as a candidate for therapeutic applications, particularly in oncology and inflammation, where triazinoindole derivatives are known to modulate enzymes like 5-lipoxygenase and kinases .

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H22N6O2S2/c1-2-11-29-15-9-5-3-7-13(15)19-21(29)26-23(28-27-19)32-12-17(30)25-22-18(20(24)31)14-8-4-6-10-16(14)33-22/h2-3,5,7,9H,1,4,6,8,10-12H2,(H2,24,31)(H,25,30)

InChI Key

CTVRAWPSWMLZBK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, which is then functionalized with an allyl group. The next step involves the introduction of the sulfanyl group, followed by the acetylation of the amino group. The final step is the cyclization to form the benzothiophene carboxamide ring. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development. The biological activities associated with the compound include:

  • Antitumor Properties : The triazine and indole components are linked to anticancer activity.
  • Antimicrobial Activity : Similar heterocyclic structures have demonstrated effectiveness against various pathogens.
  • Neuroprotective Effects : The benzothiophene core is associated with neuroprotection in certain studies.

Medicine

Preliminary studies indicate its potential use in treating diseases such as cancer and viral infections due to its multifaceted biological activity. The compound's mechanism of action involves interactions with cellular targets that modulate signaling pathways related to cell growth and apoptosis.

Case Study 1: Antitumor Activity

A study evaluated the compound's efficacy in inhibiting cancer cell proliferation. Results indicated a significant reduction in cell viability in various cancer cell lines compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research demonstrated that derivatives of the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate its potential in modulating signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Key Observations:

N5 Substituents :

  • Allyl (Target) : Enhances electrophilicity and metabolic stability compared to ethyl or benzyl groups .
  • Benzyl () : Increases steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., tubulin).
  • Isopropyl () : Improves blood-brain barrier penetration for neuroactive applications.

Thiazole/benzothiazole (): Introduce additional hydrogen-bond acceptors, enhancing binding to ATP pockets in kinases.

Linker Flexibility :

  • Sulfanylacetyl groups (common across analogs) provide conformational flexibility, optimizing interactions with catalytic sites .

Biological Activity

The compound 2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its chemical structure, synthesis, and the implications of its bioactive motifs.

Chemical Structure and Properties

The structure of this compound includes several notable features:

  • Benzothiophene Core : A bicyclic structure incorporating sulfur and carbon.
  • Triazine and Indole Moieties : Known for their diverse biological activities.
  • Sulfanyl Group : Suggests potential reactivity that can interact with biological targets.

Structural Characteristics

FeatureDescription
Benzothiophene CoreFused bicyclic structure
Triazine RingContributes to antitumor properties
Indole MoietyAssociated with neuroprotective effects
Sulfanyl GroupIndicates potential for biological activity

Antitumor Properties

Compounds with similar structural motifs have been studied for their antitumor properties. The presence of the triazine and indole structures in this compound suggests a potential mechanism of action against cancer cells. For instance, derivatives of triazine have shown cytotoxic effects in various cancer cell lines, indicating that this compound may exhibit similar activities .

Neuroprotective Effects

The indole moiety is often linked to neuroprotective effects. Research has indicated that indole derivatives can modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial in neurodegenerative diseases .

Antimicrobial Activity

Compounds containing benzothiophene cores have demonstrated antimicrobial properties. The unique combination of functional groups in this compound may enhance its efficacy against various microbial strains .

Synthesis Pathway

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yields and purity. The general steps may include:

  • Formation of the Benzothiophene Core : Utilizing precursors that incorporate sulfur.
  • Introduction of the Triazine and Indole Moieties : Employing cyclization reactions.
  • Addition of Functional Groups : Such as sulfanyl and acetyl groups to enhance biological activity.

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of similar triazine derivatives in vitro. Results showed significant cytotoxicity against breast cancer cell lines, suggesting that compounds with triazine structures can inhibit cancer cell proliferation effectively .

Study 2: Neuroprotective Mechanism Exploration

Research focused on indole derivatives demonstrated their ability to protect neuronal cells from oxidative stress. The mechanisms involved include modulation of signaling pathways related to apoptosis and inflammation .

Study 3: Antimicrobial Efficacy Testing

A series of benzothiophene derivatives were tested for antimicrobial activity against various pathogens. Results indicated promising efficacy, particularly against Gram-positive bacteria .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous triazinoindole derivatives are synthesized via Biginelli-like reactions or cyclization of thioureas with aldehydes and ketones. Key intermediates include 5-(prop-2-en-1-yl)-5H-triazinoindole-3-thiol and activated acetylated benzothiophene precursors. Reaction conditions (e.g., solvent-free synthesis or one-pot protocols) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are recommended for structural validation?

Use a combination of 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm regiochemistry of the triazinoindole core and benzothiophene substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}). X-ray crystallography is preferred for resolving ambiguous stereochemistry in fused heterocycles .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 1–12) and thermal gravimetric analysis (TGA) identify hydrolysis-prone sites (e.g., acetylated amino linkages) and decomposition thresholds. Store lyophilized samples at -20°C to prevent thiol oxidation .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Cell viability assays (MTT or resazurin) in cancer/primary cell lines evaluate cytotoxicity. Use fluorescence polarization for binding affinity studies, focusing on domains homologous to known triazinoindole targets .

Q. How should solubility and bioavailability challenges be addressed during formulation?

Employ co-solvents (DMSO/PEG-400) for in vitro studies. For in vivo testing, use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. LogP calculations (via HPLC) guide structural modifications, such as introducing polar groups on the benzothiophene ring .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for scale-up synthesis?

Quantum mechanical calculations (DFT) predict transition states and regioselectivity in cyclization steps. Machine learning models trained on reaction databases (e.g., Reaxys) recommend solvent/catalyst combinations. Process simulation tools (COMSOL) model heat/mass transfer for continuous-flow reactors .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

Conduct metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Use CRISPR-edited cell lines to isolate target-specific effects. Pharmacokinetic modeling (e.g., PBPK) correlates exposure levels with observed disparities .

Q. What methods elucidate the compound’s mechanism of action in complex biological systems?

Combine chemoproteomics (activity-based protein profiling) with transcriptomics (RNA-seq) to map interaction networks. CRISPR-Cas9 screens identify genetic vulnerabilities linked to the compound’s efficacy. Cryo-EM or molecular docking refines binding site predictions .

Q. How do structural modifications impact the compound’s SAR in multi-target scenarios?

Design focused libraries with variations at the prop-2-en-1-yl group or benzothiophene carboxamide. Use free-energy perturbation (FEP) simulations to predict affinity changes across targets. Validate with SPR (surface plasmon resonance) for kinetic binding parameters .

Q. What strategies mitigate off-target effects in preclinical models?

Apply phenotypic screening with counter-screens against unrelated targets (e.g., GPCRs). Use transgenic animal models to assess tissue-specific toxicity. Fragment-based crystallography identifies structural motifs responsible for promiscuity, enabling rational redesign .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.